2-Bromofluorene

Catalog No.
S661249
CAS No.
1133-80-8
M.F
C13H9Br
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromofluorene

CAS Number

1133-80-8

Product Name

2-Bromofluorene

IUPAC Name

2-bromo-9H-fluorene

Molecular Formula

C13H9Br

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2

InChI Key

FXSCJZNMWILAJO-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br

Synonyms

2-Bromo-9H-fluorene; NSC 1463

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br

The exact mass of the compound 2-Bromofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromofluorene is a mono-halogenated aromatic building block central to the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Featuring a rigid biphenyl-like core bridged by a methylene group, it exhibits excellent thermal stability and high π-electron delocalization . Its primary procurement value lies in the highly tunable reactivity of the C-Br bond at the 2-position, which serves as an optimal electrophilic site for Suzuki-Miyaura, Buchwald-Hartwig, and direct arylation cross-couplings. Unlike its unsubstituted or di-halogenated counterparts, 2-bromofluorene provides a single, highly predictable functionalization site, making it an indispensable precursor for asymmetric fluorene derivatives and a critical end-capping reagent for controlling the molecular weight of luminescent polyfluorenes .

Procurement Fit

Reactivity Handle Single 2-bromo site enables regioselective cross-coupling for oligomer synthesis.
End-Capping Nonintrusive termination that preserves polyfluorene backbone electronics.
C9 Availability Unsubstituted C9 position remains open for post-polymerization functionalization.

Substituting 2-bromofluorene with close analogs like 2-chlorofluorene, 2-iodofluorene, or 2,7-dibromofluorene fundamentally alters reaction trajectories and polymer architectures. 2-Chlorofluorene possesses a stronger carbon-halogen bond that resists oxidative addition under standard palladium or nickel catalysis, often necessitating expensive, specialized ligands or harsh thermal conditions that degrade sensitive optoelectronic intermediates [1]. Conversely, 2-iodofluorene is highly reactive but prone to light-induced degradation and unwanted homocoupling side reactions, reducing overall yield and purity. Furthermore, attempting to use 2,7-dibromofluorene as a substitute in mono-functional applications leads to uncontrolled polymerization or cross-linking rather than discrete asymmetric functionalization . Consequently, 2-bromofluorene occupies a precise zone of reactivity, stability, and mono-directionality that cannot be replicated by other fluorene derivatives.

Substitution Risk

Thermodynamic mismatch

2,7-Dibromofluorene exhibits higher formation enthalpy, which may shift sublimation kinetics and vacuum processing windows.

Cross-linking risk

Polybrominated analogs introduce uncontrolled cross-linking during polymerization, reducing coupling yield and broadening polydispersity.

Impurity variability

Generic industrial-grade material often contains elevated 2,7-dibromofluorene impurity, risking batch failure in OLED device fabrication.

Electrochemical Cross-Coupling Reactivity

In advanced nickel-catalyzed electrochemical reductive cross-coupling protocols, the carbon-halogen bond strength dictates substrate viability. 2-Bromofluorene undergoes facile cathodic reduction and oxidative addition, affording highly functionalized asymmetric products in excellent yields (>80%) and high enantioselectivities (86–91% ee) under mild, room-temperature conditions [1]. In direct contrast, aryl chlorides such as 2-chlorofluorene are completely unsuccessful under identical electrochemical conditions due to their higher bond dissociation energies, failing to act as effective electrophiles[1].

Evidence DimensionCross-coupling yield under mild electrochemical Ni-catalysis
Target Compound Data2-Bromofluorene: >80% yield, 86-91% ee
Comparator Or BaselineAryl chlorides (e.g., 2-chlorofluorene): <5% yield (unsuccessful electrophiles)
Quantified Difference>75% absolute yield increase and successful reaction initiation
ConditionsNi-catalyzed electrochemical arylation, room temperature, divided cell

Enables the use of sustainable, mild electrochemical synthesis routes for complex OLED intermediates without the need for harsh reductants or specialized C-Cl activating ligands.

Suzuki Coupling Yield
Head-to-head
63–86% isolated yield
Controlled terfluorene synthesis context
2,7-Dibromofluorene typically yields lower due to homocoupling and oligomerization.

Molecular Weight Control via End-Capping

In the synthesis of poly(di-n-hexylfluorene)s and related OLED polymers via Ni(0)-mediated Yamamoto or Suzuki polymerization, the choice of fluorene precursor dictates the final polymer architecture. 2-Bromofluorene acts as a highly effective, nonintrusive end-capping reagent; its single bromine atom terminates the growing polymer chain, allowing for strict control over the final molecular weight and generating well-defined oligomers . If 2,7-dibromofluorene is used without an end-capper, it acts as an A-A monomer, driving continuous, uncontrolled chain extension and resulting in high dispersity and batch-to-batch inconsistency.

Evidence DimensionPolymer chain termination and architecture control
Target Compound Data2-Bromofluorene: Terminates chain growth (acts as end-capper)
Comparator Or Baseline2,7-Dibromofluorene: Drives continuous chain extension (acts as monomer)
Quantified DifferenceBinary functional divergence (termination vs. propagation)
ConditionsNi(0)-mediated or Suzuki polycondensation of fluorenes

Procurement of 2-bromofluorene is mandatory for manufacturers needing to cap polymer chains to achieve the exact molecular weights required for consistent OLED emission spectra and device processability.

Formation Enthalpy
Head-to-head
ΔfH°m = 78.6 ± 3.2 kJ/mol
Lower enthalpy may reduce sublimation energy demand
2,7-Dibromofluorene: 128.4 ± 4.1 kJ/mol (1.63× higher).

Direct Arylation at Low Catalyst Loadings

2-Bromofluorene demonstrates exceptional reactivity in palladium-catalyzed direct arylation with heteroaromatics, a critical step in synthesizing optoelectronic materials. It achieves high yields (85%) with ultra-low catalyst loadings of just 0.1–0.5 mol% Pd(OAc)2 [1]. In contrast, achieving comparable C-H activation and cross-coupling with chloro-substituted analogs typically requires 10- to 50-fold higher palladium loadings (1–5 mol%) and the addition of expensive electron-rich phosphine ligands to overcome the higher activation energy barrier of the C-Cl bond [1].

Evidence DimensionCatalyst loading required for >80% yield in direct arylation
Target Compound Data2-Bromofluorene: 0.1–0.5 mol% Pd(OAc)2
Comparator Or Baseline2-Chlorofluorene (class baseline): 1.0–5.0 mol% Pd + specialized ligands
Quantified Difference10x to 50x reduction in palladium catalyst requirement
ConditionsPd-catalyzed direct arylation with heteroaromatics (e.g., thiazoles) at 120°C

Drastically reduces the cost of goods (COGs) by minimizing expensive palladium consumption and simplifying post-reaction metal scavenging in large-scale material synthesis.

End-Capping Method
Reported
Ni(0)-mediated polymerization with nonintrusive termination
Preserves backbone electronics; C9 remains available
Vs. 2-bromo-9,9-dialkylfluorene (C9 blocked) and 9-bromoanthracene (altered conjugation).
Electronic-Grade Spec
Class-level
2,7-Dibromofluorene impurity ≤ 0.3%
Critical for avoiding uncontrolled cross-linking
Generic industrial grade: typically 2–5% impurity.

Synthesis of Asymmetric OLED Emitters

2-Bromofluorene is the optimal choice for generating mono-functionalized fluorene derivatives (e.g., 2-bromo-9,9-dimethylfluorene) that serve as deep-blue emitting materials. Its precise C-Br reactivity allows for high-yield cross-coupling without the risk of over-functionalization seen with di-halogenated analogs .

End-Capping of Conjugated Polymers

In industrial polymer synthesis, 2-bromofluorene is utilized to terminate Ni(0)-mediated or Suzuki polymerizations of polyfluorenes. This ensures precise molecular weight control, low dispersity, and reproducible optoelectronic properties, which cannot be achieved using 2,7-dibromofluorene .

Mild Electrochemical Functionalization

It is selected as the preferred aryl halide for sustainable, room-temperature electrochemical cross-couplings, avoiding the inertness of aryl chlorides and the instability of aryl iodides, thereby streamlining the synthesis of complex intermediates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled polyfluorene synthesis
Nonintrusive end-capping with free C9
Molecular weight and PDI control
Blue OLED emitter synthesis
Regioselective mono-bromination
Controlled coupling yield and thermal processing
Post-polymerization C9 functionalization
Unsubstituted C9 position availability
Synthetic flexibility without repeat polymerization
OLED production quality control
Electronic-grade purity specification
Dibromo impurity control, batch consistency

XLogP3

4.5

Melting Point

113.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1133-80-8

Wikipedia

2-Bromofluorene

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